(E)-3-naphthalen-1-yl-1-[4-[(E)-3-naphthalen-1-ylprop-2-enoyl]piperazin-1-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-naphthalen-1-yl-1-[4-[(E)-3-naphthalen-1-ylprop-2-enoyl]piperazin-1-yl]prop-2-en-1-one is a complex organic compound characterized by the presence of naphthalene and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-naphthalen-1-yl-1-[4-[(E)-3-naphthalen-1-ylprop-2-enoyl]piperazin-1-yl]prop-2-en-1-one typically involves the following steps:
Preparation of Naphthalen-1-ylprop-2-en-1-one: This intermediate can be synthesized via the Claisen-Schmidt condensation of naphthaldehyde with acetone under basic conditions.
Formation of Piperazine Derivative: The piperazine derivative is prepared by reacting piperazine with an appropriate acylating agent, such as acyl chloride or anhydride.
Coupling Reaction: The final step involves coupling the naphthalen-1-ylprop-2-en-1-one with the piperazine derivative under suitable conditions, often using a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-3-naphthalen-1-yl-1-[4-[(E)-3-naphthalen-1-ylprop-2-enoyl]piperazin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds, resulting in a saturated compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated derivatives of the original compound.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-naphthalen-1-yl-1-[4-[(E)-3-naphthalen-1-ylprop-2-enoyl]piperazin-1-yl]prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its piperazine moiety is known for its biological activity, and the naphthalene rings can interact with various biological targets, making it a candidate for developing new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its conjugated system allows for efficient electron transport, making it suitable for electronic applications.
Mechanism of Action
The mechanism of action of (E)-3-naphthalen-1-yl-1-[4-[(E)-3-naphthalen-1-ylprop-2-enoyl]piperazin-1-yl]prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can form hydrogen bonds with active sites, while the naphthalene rings can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(4-bromobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one: This compound has a similar piperazine and prop-2-en-1-one structure but with different substituents on the aromatic rings.
(E)-1-(5-chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one: Another compound with a prop-2-en-1-one backbone but different aromatic substituents.
Uniqueness
(E)-3-naphthalen-1-yl-1-[4-[(E)-3-naphthalen-1-ylprop-2-enoyl]piperazin-1-yl]prop-2-en-1-one is unique due to the presence of two naphthalene rings, which provide a larger π-conjugated system compared to similar compounds. This extended conjugation can enhance its electronic properties, making it more suitable for applications in organic electronics and materials science.
Properties
IUPAC Name |
(E)-3-naphthalen-1-yl-1-[4-[(E)-3-naphthalen-1-ylprop-2-enoyl]piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N2O2/c33-29(17-15-25-11-5-9-23-7-1-3-13-27(23)25)31-19-21-32(22-20-31)30(34)18-16-26-12-6-10-24-8-2-4-14-28(24)26/h1-18H,19-22H2/b17-15+,18-16+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOPKOQTTIDAOQ-YTEMWHBBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C=CC2=CC=CC3=CC=CC=C32)C(=O)C=CC4=CC=CC5=CC=CC=C54 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1N(CCN(C1)C(=O)/C=C/C2=CC=CC3=CC=CC=C23)C(=O)/C=C/C4=CC=CC5=CC=CC=C45 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.